molecular formula C7H5ClNNaO5S B3008285 Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate CAS No. 70230-88-5

Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B3008285
CAS No.: 70230-88-5
M. Wt: 273.62
InChI Key: KLRLEMVADKCRFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C₇H₅ClNNaO₅S and a molecular weight of 273.63 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate typically involves the nitration of 4-chloro-2-methylbenzenesulfonic acid. This process is carried out by reacting the starting material with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 4-chloro-3-methyl-2-nitrobenzene-1-sulfonate
  • Sodium 5-bromo-4-methyl-2-nitrobenzene-1-sulfonate
  • Sodium 5-chloro-4-methyl-2-aminobenzene-1-sulfonate

Comparison: Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of the nitro group at the 2-position and the sulfonate group at the 1-position makes it particularly suitable for certain substitution and reduction reactions .

Properties

IUPAC Name

sodium;5-chloro-4-methyl-2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S.Na/c1-4-2-6(9(10)11)7(3-5(4)8)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLEMVADKCRFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClNNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.